Tri-tert-butyl(ethenyl)silane

Description

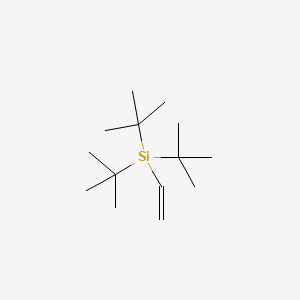

Structure

3D Structure

Properties

CAS No. |

89200-87-3 |

|---|---|

Molecular Formula |

C14H30Si |

Molecular Weight |

226.47 g/mol |

IUPAC Name |

tritert-butyl(ethenyl)silane |

InChI |

InChI=1S/C14H30Si/c1-11-15(12(2,3)4,13(5,6)7)14(8,9)10/h11H,1H2,2-10H3 |

InChI Key |

JJWXYRUDMPLSPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C=C)(C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Compound Profile: Tri Tert Butyl Ethenyl Silane

Chemical Identity

IUPAC Name: (4-tert-butylphenyl)-tris(ethenyl)silane nih.gov

CAS Number: 5356-88-7 chemsrc.com

Molecular Formula: C14H30Si

Molecular Weight: 226.48 g/mol

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | ~110 °C |

| Density | ~0.81 g/mL |

| Sensitivity | Sensitive to oxygen and water |

Reaction Chemistry and Mechanistic Investigations of Tri Tert Butyl Ethenyl Silane Derivatives

Influence of Tri-tert-butyl Steric Hindrance on Ethenylsilane Reactivity

The most defining feature of tri-tert-butyl(ethenyl)silane is the immense steric bulk imposed by the three tert-butyl groups surrounding the silicon atom. This steric hindrance is not merely a passive feature but an active director of the molecule's reactivity, profoundly influencing the accessibility of the silicon center and the vinyl group, thereby controlling the outcomes of various chemical reactions.

Effects on Nucleophilic and Electrophilic Attack at the Silicon Center

The steric shielding provided by the tri-tert-butylsilyl group significantly hinders nucleophilic attack at the silicon center. arkat-usa.orglkouniv.ac.in Substitution at a silicon atom is generally more facile than at a carbon atom, often proceeding through a hypervalent, pentacoordinate intermediate. lkouniv.ac.inopen.ac.ukorganic-chemistry.org However, the bulky tert-butyl substituents dramatically decrease the rate of such attacks. lkouniv.ac.in This effect is so pronounced that it can alter reaction pathways that are common for less hindered silanes. For instance, while trimethylsilyl (B98337) groups can be susceptible to desilylation under nucleophilic conditions, the tert-butyldimethylsilyl group, a close analogue, exhibits unique reactivity due to the hindrance preventing nucleophilic attack on the silicon. arkat-usa.org

This reduced reactivity can be synthetically advantageous, allowing for stepwise and controlled substitutions that are not possible with less hindered chlorosilanes. lkouniv.ac.in The mechanism of nucleophilic substitution can also be affected. In cases where a typical backside (SN2-type) attack is sterically blocked, the reaction may be forced to proceed through a frontside attack pathway, often involving a pentacoordinate silicon intermediate. beilstein-journals.org

Conversely, the tri-tert-butylsilyl group can act as an effective leaving group in reactions involving electrophilic attack at the vinyl group's β-carbon. This process is facilitated by the ability of silicon to stabilize a positive charge in the β-position (the β-silicon effect), leading to electrophilic substitution with cleavage of the carbon-silicon bond. thermofishersci.in

Control of Chemoselectivity and Stereoselectivity in Organic Transformations

The steric bulk of the tri-tert-butylsilyl group is a powerful tool for controlling both chemoselectivity and stereoselectivity in organic reactions. Chemoselectivity, the preferential reaction of one functional group over another, can be achieved when the steric environment around one group prevents it from reacting. For example, the steric hindrance of a tert-butyl group can allow for the selective deprotection of other protecting groups within the same molecule. acs.org

Stereoselectivity is also heavily influenced by steric factors. The bulky silyl (B83357) group can direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereochemical outcome of the reaction. core.ac.ukunl.pt In intramolecular reactions, the steric demands of the silyl group can favor certain transition states over others, leading to the formation of a specific diastereomer. beilstein-journals.org For instance, in the reduction of substituted cyclohexanones, bulky silane (B1218182) reagents like triethylsilane can lead to high stereoselectivity, favoring the formation of the more thermodynamically stable equatorial alcohol. msu.edu This principle of using steric hindrance to guide the stereochemical course of a reaction is a cornerstone of modern asymmetric synthesis. unl.pt

Cross-Coupling Reactions Involving the Ethenylsilane Moiety

Vinylsilanes are valuable partners in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The this compound moiety participates in these reactions, where its reactivity is modulated by both the catalyst system and its inherent steric and electronic properties. The general catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for the cross-coupling of organosilicon compounds in what is known as the Hiyama coupling. mdpi.com In these reactions, an organosilane is coupled with an organic halide or triflate. The reactivity of the silane is often enhanced by an activating agent, such as a fluoride (B91410) source or a base, which generates a more reactive hypervalent silicon species. nih.gov

The steric bulk of the silyl group, and also of the phosphine (B1218219) ligands on the palladium catalyst, plays a crucial role. thieme-connect.de Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine, are known to promote the key steps of oxidative addition and reductive elimination, leading to highly efficient catalysts. thieme-connect.de While the extreme bulk of the tri-tert-butylsilyl group on the substrate can sometimes hinder the reaction and prevent product formation with other sterically congested partners, it can also be used to control regioselectivity. mdpi.com For example, in the palladium-catalyzed arylation of (E)-1,2-bis(trimethylsilyl)ethylene, a stereoselective synthesis of (Z)-trimethyl(2-arylethenyl)silanes can be achieved. acs.org

| Organosilane | Coupling Partner | Catalyst/Ligand | Activator/Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Phenyl trimethoxysilane | Aryl Chloride | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenyl | H₂O (solventless) | 99% | mdpi.com |

| Sodium Dimethyl(2-indolyl)silanolate | Aryl Iodide | [allylPdCl]₂ / P(t-Bu)₃ | THF | High | nih.gov |

| Alkenyldimethyl(2-pyridyl)silane | Organic Halide | Palladium Catalyst | Additive Dependent | High | organic-chemistry.org |

Copper-Catalyzed Reactions of Vinylsilanes

Copper catalysis offers a complementary and often more economical alternative to palladium for cross-coupling reactions. Copper-catalyzed Hiyama-type couplings of arylsilanes with unactivated secondary alkyl halides have been developed. rsc.orgrsc.org In these systems, a multiligand approach can be used where different ligands are responsible for activating the C-Si bond and promoting the C-C bond formation. rsc.org

Notably, arylsilanes bearing a tert-butyl substituent have been shown to be effective coupling partners in these reactions, affording the desired products in good yields. rsc.orgrsc.org This demonstrates that the steric bulk is well-tolerated by the copper catalytic system. Copper catalysis is also effective in other transformations of organosilanes, such as the hydrosilylation of 1,3-enynes, where the choice of ligand can selectively control whether 1,2- or 1,4-addition occurs, leading to valuable propargylsilanes or allenylsilanes. nih.gov

| Arylsilane | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| Phenyltrimethoxysilane | CuBr·SMe₂ / NHC / Phenanthroline | tBuONa | Toluene | 89% |

| (4-tert-Butylphenyl)trimethoxysilane | CuBr·SMe₂ / NHC / Phenanthroline | tBuONa | Toluene | 78% |

| (4-Ethylphenyl)trimethoxysilane | CuBr·SMe₂ / NHC / Phenanthroline | tBuONa | Toluene | 90% |

Other Transition Metal-Catalyzed Coupling Processes

Beyond palladium and copper, other transition metals are also capable of catalyzing reactions involving organosilanes. Nickel catalysts, for example, can be used in three-component coupling reactions to form complex molecular structures. organic-chemistry.org Ruthenium has been shown to catalyze the hydroacylation of aldehydes with alkynylsilanes. gelest.com Iron-catalyzed cross-coupling reactions are also an area of growing interest, although they are less developed for organosilane substrates. uwindsor.ca These alternative metals provide different reactivity profiles and can offer solutions for transformations that are challenging with more traditional catalysts, further expanding the synthetic utility of organosilanes like this compound.

Cyclization Reactions Terminated by Vinylsilane Groups

Vinylsilanes, including this compound, serve as effective terminators in various cyclization reactions. Their utility stems from the ability of the silyl group to stabilize a developing positive charge on the β-carbon atom (the β-silicon effect) and to control the regiochemical outcome of the final elimination step. researchgate.net This principle is well-demonstrated in silyl-Prins and related cyclizations.

In a typical silyl-Prins cyclization, an oxocarbenium ion or a related electrophilic species is generated in the presence of a tethered vinylsilane. The intramolecular addition of the vinyl group to the electrophilic center proceeds, forming a cyclic carbocation intermediate stabilized by the β-silyl group. researchgate.net This intermediate then undergoes a highly selective elimination of the silyl group to form an exocyclic double bond, effectively terminating the cyclization cascade. researchgate.net The use of electron-rich silylated alkenes, such as vinylsilanes, often leads to better selectivity compared to their non-silylated counterparts. researchgate.net

A key example is the ene-iminium cyclization, where a vinylsilane moiety can cyclize onto an iminium ion. acs.org This reaction has been used for the enantioselective synthesis of piperidine (B6355638) derivatives. The mechanism is understood as a direct, highly diastereoselective cyclization of the vinylsilane onto the iminium ion, driven by the stabilization provided by the silicon substituent. acs.org

Lewis acids are often employed to catalyze intramolecular hydrosilylation of unsaturated systems, which can lead to the formation of various silacycles containing a vinylsilane framework. acs.org Depending on the substrate structure, these cyclizations can proceed in an endo-trans or exo-trans manner, yielding five- to eight-membered rings. acs.org

Table 1: Examples of Cyclization Reactions Involving Vinylsilane Terminators This table is illustrative and based on general principles of vinylsilane reactivity as specific data for this compound was not available in the search results.

| Cyclization Type | Substrate Type | Catalyst/Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| Silyl-Prins | Homoallylic alcohol with vinylsilane | Lewis Acid (e.g., SnCl₄) | Dihydropyrans | β-Silicon effect stabilizes carbocation, selective elimination. researchgate.net |

| Ene-iminium | β-Amino alcohol with vinylsilane | Glyoxal, then reduction | Substituted Piperidines | High diastereoselectivity due to vinylsilane terminator. acs.org |

Addition Reactions to Unsaturated Carbon-Carbon Bonds with Ethenylsilanes

The carbon-carbon double bond in ethenylsilanes is susceptible to a variety of addition reactions. The steric and electronic properties of the tri-tert-butylsilyl group play a crucial role in directing the regio- and stereoselectivity of these transformations.

Hydrosilylation, the addition of a Si-H bond across the double bond, is a fundamental reaction. While often used to synthesize vinylsilanes from alkynes, the reverse reaction—the addition to a vinylsilane—is also significant. Catalyzed by transition metals like platinum or rhodium, the addition of a silane (e.g., trichlorosilane) to a vinylsilane can occur. iupac.org The regioselectivity is influenced by the catalyst and the substituents on both the vinylsilane and the attacking silane. For example, platinum-catalyzed additions often yield products from cis-addition of the hydrogen and silyl groups. iupac.org

Another important addition reaction is hydrothiolation, which involves the addition of a thiol's S-H group across the C=C bond. nih.gov This reaction can be initiated by thermal or photoinitiators, or catalyzed by bases and nucleophiles. The addition can theoretically result in two adducts: the Markovnikov (α-adduct) and the anti-Markovnikov (β-adduct). Radical-initiated thiol-ene coupling typically leads to the anti-Markovnikov product, where the sulfur atom attaches to the carbon adjacent to the silicon. nih.gov

The addition of boronic acids to alkynylsilanes, a reaction that produces functionalized vinylsilanes, demonstrates the influence of the silyl group. These reactions often proceed with high regio- and stereoselectivity under mild conditions, highlighting the directing effect of the silicon moiety. gelest.com

Table 2: Overview of Addition Reactions with Ethenylsilanes This table summarizes general reactivity patterns for ethenylsilanes.

| Reaction Type | Reagent | Catalyst/Initiator | Typical Product | Regioselectivity |

|---|---|---|---|---|

| Hydrosilylation | R₃SiH | H₂PtCl₆ (Chloroplatinic acid) | 1,2-Disilylethane derivative | Catalyst and substrate dependent. iupac.org |

| Hydrothiolation (Thiol-ene) | RSH | AIBN (Radical Initiator) | β-Thioethylsilane | Anti-Markovnikov. nih.gov |

| Hydrothiolation (Thiol-ene) | RSH | Amine/Phosphine (Base Catalyst) | α-Thioethylsilane | Markovnikov. nih.gov |

Radical Reactivity of this compound Systems

The vinyl group of this compound is a target for radical addition reactions. The reactivity is governed by the generation of a silyl radical, which then interacts with the alkene. Silyl radicals, such as the tris(trimethylsilyl)silyl radical ((TMS)₃Si•), are typically generated from a silane precursor like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) through interaction with a radical initiator like tert-butoxyl radical (t-BuO•) or via photolysis. nih.govresearchgate.net

The addition of a silyl radical to an alkene is a key step in radical-mediated hydrosilylation. nih.gov The rate of addition of silyl radicals to various alkenes is generally high, though it is influenced by the substituents on the double bond. researchgate.net For instance, the (TMS)₃Si• radical adds to electron-poor alkenes like acrylonitrile (B1666552) and electron-rich alkenes like vinyl ethers, showing a degree of low selectivity which makes it a versatile reagent. researchgate.net

In the context of this compound, a radical (R•) would add to the vinyl group. The addition typically occurs at the terminal carbon (β to the silicon), generating a more stable radical on the α-carbon. This α-silyl radical intermediate is stabilized, and its subsequent reaction, often hydrogen atom abstraction from a donor molecule (like the silane precursor), yields the final product.

Radical-based deprotection strategies also highlight the interplay between silanes and radical species. For instance, the combination of the tris-4-bromophenylamminium radical cation (known as magic blue) and a silane like triethylsilane can facilitate the cleavage of tert-butyl protecting groups. acs.org While this is not a direct reaction of the vinyl group, it underscores the role of silanes in mediating radical processes that could be relevant in a system containing a this compound moiety. acs.org

Table 3: Rate Constants for the Addition of (TMS)₃Si• Radical to Various Alkenes This data for the related tris(trimethylsilyl)silyl radical illustrates the general reactivity towards C=C bonds.

| Alkene | Rate Constant (k_add, M⁻¹s⁻¹) | Classification |

|---|---|---|

| Styrene | 5.1 x 10⁷ | Electron-neutral/conjugated |

| Acrylonitrile | 5.1 x 10⁷ | Electron-poor |

| Methyl acrylate | 2.2 x 10⁷ | Electron-poor |

| Vinyl acetate | 1.2 x 10⁶ | Electron-rich |

| Vinyl ether | 2.1 x 10⁵ | Electron-rich |

Source: researchgate.net

Advanced Materials and Polymer Science Perspectives

Tri-tert-butyl(ethenyl)silane as a Monomeric or Co-Monomeric Building Block

The presence of a polymerizable ethenyl (vinyl) group suggests the potential of this compound to act as a building block for novel polymers. However, its incorporation into polymeric chains is heavily dictated by the steric hindrance of its bulky substituent.

The vinyl group on this compound is, in principle, susceptible to various polymerization methods, including free-radical, anionic, or coordination polymerization. google.com These techniques are standard for converting vinyl monomers into long-chain polymers. For instance, radical polymerization can be initiated by thermal initiators like peroxides or azo compounds. google.comnih.gov

However, the practical application of these techniques to this compound is challenging. The immense steric shielding of the reactive vinyl group by the tri-tert-butylsilyl group is expected to dramatically decrease the rate of polymerization. This steric hindrance can impede the approach of incoming monomer units to the growing polymer chain end, potentially leading to low molecular weight oligomers rather than high polymers, or requiring harsh reaction conditions to achieve polymerization. umich.edu While various vinylsilanes are used as monomers or coupling agents, those with less bulky substituents are more common. google.com

Table 1: Potential Polymerization Techniques and Associated Challenges for this compound

| Polymerization Technique | Initiator/Catalyst Example | Expected Outcome/Challenge |

| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Very slow reaction rate; formation of low molecular weight oligomers due to steric hindrance. google.comnih.gov |

| Anionic Polymerization | Organolithium reagents (e.g., s-BuLi) | Initiation may occur, but propagation would be severely hindered sterically, limiting polymer chain growth. uoi.gr |

| Coordination Polymerization | Ziegler-Natta or Metallocene catalysts | Catalyst coordination and monomer insertion are likely to be inhibited by the bulky tri-tert-butylsilyl group. |

Achieving organosilicon polymers with well-defined molecular structures, such as controlled molecular weight and low polydispersity, typically requires the use of living or controlled polymerization methods. researchgate.netwiley-vch.de Anionic polymerization is a powerful tool for this purpose in synthesizing polymers like polystyrene-block-poly(2-vinylpyridine)-block-poly(tert-butyl methacrylate). uoi.gr

For this compound, synthesizing polymers with defined architectures via these methods would be exceptionally difficult. The steric bulk that hinders standard polymerization would also interfere with the controlled addition of monomers required for living polymerization. umich.edu While complex architectures like miktoarm star polymers have been created using chlorosilane linkers, these methods rely on the sequential and controlled reaction of living polymer chains with a reactive core, a process that would be complicated by the steric demands of the tri-tert-butylsilyl group if it were part of the monomer. nih.gov Therefore, the synthesis of high molecular weight, well-defined polymers from this specific monomer remains a significant synthetic hurdle.

Spectroscopic Characterization and Advanced Analytical Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Tri-tert-butyl(ethenyl)silane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic and organometallic compounds. researchgate.netmdpi.comresearchgate.net For complex molecules like this compound derivatives, one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment of proton (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei. researchgate.netmdpi.com

The steric bulk of the three tert-butyl groups and the electronic influence of the ethenyl (vinyl) group in this compound create a unique spectroscopic fingerprint.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial structural confirmation. mdpi.com The vinyl protons typically appear as a complex multiplet system due to geminal, cis, and trans couplings. The protons of the tert-butyl groups usually give rise to a single, intense singlet, a testament to their chemical equivalence and the free rotation around the Si-C bonds. The integration of these signals confirms the proton count in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information about the carbon framework. mdpi.com The vinyl carbons resonate in the olefinic region of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl groups appear in the aliphatic region. The chemical shifts of the vinyl carbons can be influenced by the electronic nature of the silyl (B83357) group.

Studies on related silyl-substituted aromatic compounds have shown that ²⁹Si NMR chemical shifts are dependent on the size of the alkyl groups and the number of phenyl groups attached to the silicon atom. rsc.org This suggests that in derivatives of this compound, any modification to the vinyl group or replacement of a tert-butyl group would lead to predictable changes in the ²⁹Si chemical shift, providing valuable structural information.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. aip.org For this compound and its derivatives, MS provides crucial information for molecular identification. nih.govresearchgate.net

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) peak may be observed, though often with low intensity for silyl derivatives. researchgate.net A highly characteristic fragmentation pathway for tert-butylsilyl compounds is the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a prominent [M - 57]⁺ ion. researchgate.netresearchgate.net This fragmentation is driven by the formation of a stable tert-butyl radical and a resulting cation. researchgate.net

Further fragmentation can involve the loss of the ethenyl group or other substituents. The analysis of these fragment ions allows for the reconstruction of the molecular structure. gatech.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, enabling the determination of the elemental composition with high accuracy. acs.org

For instance, in the mass spectrometric analysis of related silyl compounds, the detachment of a tert-butyl group from the molecular ion is a common and diagnostically significant event. nih.gov The resulting fragment ions can then undergo further rearrangements and cleavages, providing a detailed map of the molecule's connectivity. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

For this compound, key vibrational modes can be assigned to specific functional groups:

Vinyl Group: The C=C stretching vibration of the vinyl group typically appears in the region of 1595–1630 cm⁻¹. The C-H stretching vibrations of the vinyl group are expected above 3000 cm⁻¹.

tert-Butyl Groups: The C-H stretching vibrations of the methyl groups within the tert-butyl substituents are observed in the 2850–2975 cm⁻¹ region. C-H deformation (bending) vibrations for these groups will also be present in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com

Si-C Bond: The Si-C stretching vibrations are typically found in the fingerprint region of the spectrum and can be more difficult to assign definitively without computational support.

Si-O-C Bonds (in derivatives): In derivatives where a tert-butoxy (B1229062) group is present, a strong absorption band corresponding to the Si-O-C asymmetric stretch is expected around 1100–1050 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis. researchgate.net For example, while the C=C stretch is observable in both techniques, its intensity may differ, providing complementary information. acs.org These techniques are invaluable for confirming the presence of key functional groups and for studying intermolecular interactions in the solid state. acs.org

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. thermofisher.com For a molecule like this compound, which may be crystalline at room temperature, single-crystal XRD analysis can provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the Si-C, C-C, and C-H bond lengths and the angles between them.

Conformation: The exact spatial arrangement of the tert-butyl and vinyl groups around the central silicon atom.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any weak intermolecular forces that may be present.

Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of a bulk sample and to assess its purity. americanpharmaceuticalreview.com While not providing the same level of detail as single-crystal XRD, PXRD is a powerful tool for characterizing solid-state properties. americanpharmaceuticalreview.comrsc.org The combination of XRD with other techniques like solid-state NMR and computational modeling can provide a complete picture of the structure and properties of this compound in the solid state. researchgate.netrsc.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity in Tri-tert-butyl(ethenyl)silane Systems

Quantum mechanical methods are used to model the electronic structure of molecules, providing a fundamental understanding of their stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for studying chemical reactions. sumitomo-chem.co.jp It allows for the calculation of reaction pathways, the characterization of transition states (TS), and the determination of activation energies. mdpi.com A typical DFT study involves optimizing the geometries of reactants, products, and transition states. Frequency calculations are then performed to confirm that reactants and products are energy minima (no imaginary frequencies) and that a transition state is a first-order saddle point (one imaginary frequency). mdpi.com

While specific DFT studies on the reaction mechanisms of this compound are not prominent in the literature, the methodology can be applied to understand its potential reactivity in reactions typical for vinylsilanes, such as hydrosilylation, cycloaddition, or polymerization. researchgate.net For any proposed reaction, DFT could model the energy profile. For example, in a hypothetical hydrosilylation, DFT would be used to calculate the energy barrier for the addition of a silane (B1218182) across the vinyl double bond. researchgate.net

Given the extreme steric crowding from the three tert-butyl groups, it is computationally predictable that transition states for reactions involving nucleophilic attack at the silicon atom or addition to the vinyl group would have very high activation energies. mdpi.com The steric hindrance would likely limit the formation of intermediate complexes, a phenomenon observed in related bulky organometallic systems where computational calculations supported the experimental findings. mdpi.com

The structure of this compound is dominated by steric strain. Computational studies, particularly molecular mechanics and electron diffraction analyses performed on the closely related Tri-tert-butylsilane, provide quantitative insight into this strain. umich.educapes.gov.br In Tri-tert-butylsilane, significant structural distortions are observed to accommodate the bulky tert-butyl groups. umich.edu The C-Si-C bond angles are compressed to approximately 105.3°, a considerable deviation from the ideal tetrahedral angle of 109.5°, indicating substantial strain. umich.edu The Si-C bonds are also elongated. umich.edu

These findings strongly suggest that this compound would exhibit similar or even greater strain due to the presence of the vinyl group. The tert-butyl groups are not static but undergo correlated rotation, a "gearing" motion, to minimize repulsive interactions. acs.org Quantum-chemical studies on related sterically hindered molecules have revealed multiple pathways for conformational isomerizations with calculable potential barriers. researchgate.net The steric energy of such crowded molecules can be exceptionally high in unfavorable conformations, with energy minimization calculations showing a significant decrease in more stable, twisted conformers.

| Parameter | Electron Diffraction Value | Molecular Mechanics Value | Ideal Value | Indication of Strain |

|---|---|---|---|---|

| ∠C-Si-C | 105.3 (±1.3)° | 103.5° | 109.5° | Significant angle compression |

| r(Si-C) | 1.934 (±0.006) Å | - | ~1.87 Å | Bond lengthening |

| t-butyl torsion | 10 (±3)° | 15-17° | 0° (for staggered) | Twisting to relieve crowding |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation calculates the net force on each atom and uses this information to model its motion, providing a detailed view of molecular behavior at the atomic level. nih.gov This technique is particularly useful for understanding the conformational dynamics of molecules, their interactions with solvents, and their behavior at interfaces. nih.gov

For a molecule like this compound, MD simulations could provide valuable insights into several aspects:

Conformational Dynamics: MD could simulate the correlated "gearing" motion of the tert-butyl groups in solution, showing how the molecule flexes and changes shape over time.

Solvation: Simulations could model how solvent molecules arrange themselves around the bulky, hydrophobic silane, revealing details about the solvation shell.

Surface Interactions: MD is frequently used to study how silane molecules adsorb and self-assemble on surfaces, such as silica (B1680970). Simulations could predict the preferred orientation and interaction energy of this compound on a given substrate.

It is important to note that while MD is a powerful tool for such investigations, specific MD simulation studies focused solely on this compound are not available in the reviewed literature.

Computational Insights into Steric Effects and Preferred Reaction Pathways

Computational chemistry offers a powerful lens through which to view and quantify the influence of steric effects on reaction outcomes. The tri-tert-butylsilyl group is one of the most sterically demanding substituents in chemistry, and its presence in this compound effectively dictates the molecule's reactivity. acs.org

Computational studies on related systems demonstrate that extreme steric hindrance can shut down reaction pathways that are common for less bulky analogues. For instance, DFT calculations can be used to compare the activation energies of different potential reaction pathways. In the case of this compound, any reaction requiring a nucleophile or catalyst to approach the silicon atom would be computationally shown to have a prohibitively high energy barrier. mdpi.com

The structural parameters derived from computational and experimental work on Tri-tert-butylsilane provide a quantitative basis for understanding these steric effects. umich.edu The compressed C-Si-C bond angles and twisted conformation are a direct consequence of the molecule contorting to minimize steric repulsion. This inherent strain makes the molecule a unique substrate, where reactivity is governed not by the electronic nature of the vinyl group alone, but overwhelmingly by the steric shield provided by the tert-butyl groups.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for Exceptionally Hindered Vinylsilanes

The synthesis of vinylsilanes bearing sterically demanding substituents like the tri-tert-butylsilyl group presents a considerable challenge, often rendering conventional synthetic methods ineffective. Future research will necessarily focus on creating new, efficient, and selective methodologies to access these exceptionally hindered structures.

Hydrosilylation of alkynes is a primary method for vinylsilane synthesis, but its application to sterically crowded substrates is often problematic. rsc.org For instance, while platinum-N-heterocyclic carbene (NHC) complexes have shown high activity for the β-E-selective hydrosilylation of terminal alkynes, increased steric hindrance on the alkyne substrate can necessitate higher catalyst loadings to achieve good yields. rsc.org Similarly, ruthenium-catalyzed hydrosilylation of internal thioalkynes with bulky silanes has been shown to proceed smoothly, but extremely hindered silanes like triisopropylsilane (B1312306) may fail to react altogether. pkusz.edu.cnnih.gov This highlights the need for new catalytic systems specifically designed to accommodate extreme steric bulk at both the alkyne and the silane (B1218182).

Recent advances in transition-metal catalysis offer promising directions. Nickel-catalyzed reductive cross-electrophile coupling of vinyl chlorosilanes with sterically hindered electrophiles has emerged as a powerful method for creating complex, axially chiral vinylsilanes. rsc.org This approach could be adapted for the synthesis of tri-tert-butyl(ethenyl)silane from a suitable tri-tert-butylsilyl halide precursor. Furthermore, palladium-catalyzed three-component carbosilylation reactions have been developed for the stereoselective synthesis of tetrasubstituted vinylsilanes, demonstrating that with the correct choice of ligands, even highly congested olefinic systems can be constructed. nsf.gov

Future synthetic strategies will likely involve:

Ligand Development: Designing novel, highly active catalysts with ligands that can create a sterically accessible coordination sphere around the metal center, despite the bulk of the substrates. rsc.org

Alternative Coupling Strategies: Exploring unconventional cross-coupling reactions that circumvent the need for direct alkyne hydrosilylation, such as the silyl-Heck reaction. nih.gov

Non-Traditional Activation: Investigating new methods for Si-H bond activation, potentially using frustrated Lewis pairs or photoredox catalysis, to enable the addition of bulky silanes to alkynes under milder conditions.

A summary of challenges and potential synthetic approaches is presented in Table 1.

| Challenge | Potential Synthetic Methodology | Key Research Focus | Reference |

|---|---|---|---|

| Low reactivity of bulky silanes in hydrosilylation | Development of highly active Pt, Ru, or Co catalysts | Design of sterically accommodating N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands. | rsc.orgpkusz.edu.cnmdpi.com |

| Steric hindrance preventing catalyst-substrate interaction | Nickel-catalyzed reductive cross-coupling | Use of flexible bidentate phosphine ligands to enable coupling of hindered fragments. | rsc.orgrsc.org |

| Difficulty in controlling stereoselectivity | Palladium-catalyzed multi-component reactions | Ligand-controlled selection of syn- or anti-addition pathways. | nsf.gov |

| Harsh reaction conditions required | Photoredox or electro-catalytic methods | Activation of inert bonds under mild, radical-based conditions. | researchgate.net |

Exploration of New Catalytic Transformations Utilizing the Unique Steric Profile

The extreme steric congestion provided by the tri-tert-butylsilyl group is not merely a synthetic hurdle but a unique tool for controlling reactivity and selectivity in catalysis. This steric profile can be exploited to direct the outcomes of chemical reactions in ways that are inaccessible with smaller silyl (B83357) groups.

The bulk of the silyl group can dictate the regioselectivity of catalytic transformations. For example, in the hydrosilylation of alkynes, cobalt complexes with bulky NHC ligands have been shown to favor the α-vinylsilane (Markovnikov) product, a selectivity attributed to the steric nature of the ligand and substrate. mdpi.comresearchgate.net Conversely, other catalytic systems under steric influence can produce unusual selectivities, such as the syn-addition of silanes to thioalkynes, driven by a combination of Ru-S chelation and steric repulsion from the bulky silyl group. pkusz.edu.cn The this compound, as a substrate, could enforce unique steric constraints on a catalyst, potentially leading to novel and highly selective C-C or C-heteroatom bond formations at the vinyl position.

Iron-catalyzed cycloaddition reactions have demonstrated that vinylsilanes can participate in chemo- and regioselective C-C bond-forming reactions, with the silyl group directing the outcome. nih.gov For instance, the cross-[4+2]-cycloaddition with 2-substituted 1,3-dienes is believed to proceed through a mechanism where the silyl group is positioned proximal (α) to the iron center in the key metallacycloheptene intermediate. nih.gov The immense size of a tri-tert-butylsilyl group could amplify this directing effect, enabling highly selective cycloadditions or even favoring otherwise inaccessible reaction pathways.

Future research in this area could focus on:

Asymmetric Catalysis: Using the bulky silyl group as a stereodirecting element to control enantioselectivity in reactions at or near the vinyl group.

Regiodivergent Synthesis: Developing catalytic systems where minor changes in ligands or conditions, in the presence of the powerful steric influence of the tri-tert-butylsilyl group, could switch the reaction outcome between different regioisomers.

Polymerization Catalysis: Employing this compound as a monomer in transition-metal-catalyzed polymerization reactions. The steric bulk would be expected to profoundly influence the polymer architecture, tacticity, and material properties.

Integration into Advanced Functional Materials and Nanotechnology

The incorporation of organosilanes into polymers and onto surfaces is a well-established strategy for modifying material properties. mdpi.comonlytrainings.com The this compound offers unique potential in this domain due to its combination of a reactive vinyl handle and a large, chemically robust, and hydrophobic tri-tert-butylsilyl group.

In polymer science, silanes are used as coupling agents, crosslinkers, and additives. nih.gov The vinyl group of this compound allows it to be copolymerized into various polymer backbones (e.g., polyethylene, polystyrene). The pendant tri-tert-butylsilyl group would act as a bulky side chain, influencing polymer morphology, solubility, and thermal properties. Its presence could disrupt chain packing, lowering the glass transition temperature and increasing free volume, which is desirable for applications like gas separation membranes. bohrium.com

In nanotechnology, surface modification with silanes is critical for controlling properties like wettability and adhesion. onlytrainings.comchalmers.se The tri-tert-butylsilyl group, due to its size, could be used to create highly ordered and sterically defined surface monolayers. The reaction of the vinyl group via hydrosilylation or other surface-grafting techniques could attach this bulky group to silica (B1680970) nanoparticles, quantum dots, or metal oxide surfaces. The steric hindrance of these groups could prevent nanoparticle aggregation and create surfaces with controlled hydrophobicity. researchgate.net Research has shown that the penetration of bulky silanes into porous materials can be sterically hindered, allowing for selective modification of external surfaces over internal pore structures. utwente.nl This suggests that this compound could be used for the precise architectural control of functional porous materials.

Potential applications are summarized in the table below.

| Application Area | Function of this compound | Potential Outcome/Benefit | Reference |

|---|---|---|---|

| Specialty Polymers | Bulky comonomer | Increased free volume, modified thermal properties, enhanced solubility in nonpolar solvents. | nih.govbohrium.com |

| Nanoparticle Stabilization | Surface modifying agent | Steric shielding to prevent aggregation, creation of stable dispersions in hydrophobic media. | chalmers.seuni-regensburg.de |

| Hydrophobic Coatings | Surface grafting agent | Creation of robust, superhydrophobic surfaces with high stability due to the bulky protecting group. | utwente.nl |

| Controlled Porosity Materials | Selective surface modifier | Modification of external membrane surfaces while leaving internal micropores unaffected. | utwente.nl |

Deeper Computational and Mechanistic Understanding for Rational Design

A thorough understanding of the electronic structure and reaction mechanisms involving this compound is essential for its rational application. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to probe these aspects.

Mechanistic studies on related systems have revealed the profound influence of silyl groups. DFT calculations on the palladium-catalyzed arylation of a silyl C(sp3)–H bond showed that the silicon atom stabilizes charge accumulation on the adjacent carbon, facilitating C-H activation. rsc.org Similar electronic effects are expected in this compound. Computational studies can elucidate the interplay between the steric and electronic effects of the tri-tert-butylsilyl group on the reactivity of the vinyl moiety. For example, DFT calculations have been used to rationalize the regioselectivity in ruthenium-catalyzed hydrosilylation, where both steric effects and Ru-S chelation play key roles. pkusz.edu.cn

Natural Bond Orbital (NBO) analysis is a computational method that provides insight into charge distribution and bonding interactions. uni-muenchen.deuni-rostock.de While specific data for this compound is not available, analysis of the related compound vinyltri-t-butoxysilane (B1582513) shows a significant partial positive charge on the silicon atom and electron donation from the oxygen atoms. A similar analysis on this compound would quantify the electronic influence of the alkyl groups on the silicon and vinyl carbons, helping to predict its behavior in polar reactions.

Future computational research should aim to:

Model Reaction Pathways: Perform DFT calculations to map the potential energy surfaces for key reactions, such as hydrosilylation, cycloaddition, and polymerization, to predict product distributions and identify rate-determining steps. nih.govacs.org

Analyze Non-Covalent Interactions: Investigate the role of dispersion forces and subtle electronic effects that, in concert with the dominant steric effects, govern the molecule's reactivity and interactions with catalysts or surfaces.

Predict Material Properties: Use molecular dynamics simulations to model polymers incorporating this compound, predicting macroscopic properties like density, modulus, and gas permeability.

A table of predicted electronic properties, based on analogy with similar computed structures, is provided below.

| Computational Parameter | Predicted Property/Value | Implication | Reference (by Analogy) |

|---|---|---|---|

| HOMO-LUMO Gap | ~5-6 eV | Moderate kinetic stability, typical for vinylsilanes. | |

| NBO Charge on Silicon | Positive (e.g., > +1.0 e) | Electrophilic character at the silicon center, despite alkyl groups. | |

| NBO Analysis of C=C Bond | Polarized, with slight negative charge accumulation on the β-carbon. | Directs electrophilic attack to the β-position. | researchgate.netsouthampton.ac.uk |

| Energy Barrier for C-H Activation | Lower for Si-CH vs. C-CH | Silicon facilitates adjacent C-H activation via charge stabilization. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.